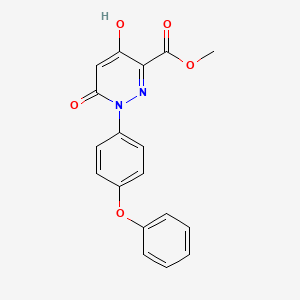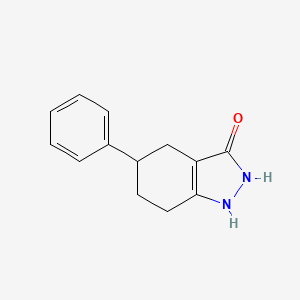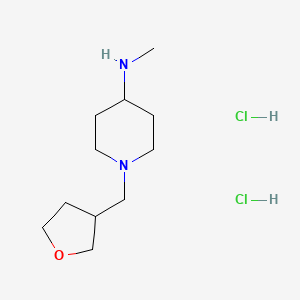
2-Chloro-5-(isocyanatomethyl)thiophene
Übersicht
Beschreibung
2-Chloro-5-(isocyanatomethyl)thiophene is a chemical compound with the molecular formula C6H4ClNOS and a molecular weight of 173.62 g/mol . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(isocyanatomethyl)thiophene can be represented by the SMILES stringC1=C(SC(=C1)Cl)CN=C=O . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(isocyanatomethyl)thiophene include a molecular weight of 173.62 g/mol and a molecular formula of C6H4ClNOS .Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
Thiophene derivatives, including 2-Chloro-5-(isocyanatomethyl)thiophene , are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of organic electronics due to their ability to conduct electricity while maintaining the flexibility and processing advantages of plastics. They are used in the fabrication of organic field-effect transistors (OFETs), which are essential for the development of flexible displays and sensors.
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology, thiophene-based molecules play a significant role in the creation of OLEDs . OLEDs are used in a variety of screen displays, from smartphones to large-scale televisions, offering superior contrast, color reproduction, and energy efficiency compared to traditional LED displays.
Corrosion Inhibitors
Industrial chemistry benefits from the use of thiophene derivatives as corrosion inhibitors . These compounds can be applied to metal surfaces to prevent oxidation and degradation, thereby extending the life of various industrial components and infrastructure.
Pharmacological Properties
Thiophene compounds exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . The structural framework of thiophene is found in several drugs, such as the nonsteroidal anti-inflammatory drug suprofen and the dental anesthetic articaine, indicating the potential for 2-Chloro-5-(isocyanatomethyl)thiophene to be used in drug development.
Material Science
In material science, thiophene derivatives are utilized for their unique properties, such as thermal stability and electronic characteristics . They are used in the creation of advanced materials with specific desired properties for various applications, including smart materials and nanotechnology.
Synthesis of Biologically Active Compounds
The synthesis of thiophene derivatives is a field of interest for producing biologically active compounds . Through various synthetic methods, such as the Gewald reaction or the Paal–Knorr synthesis, researchers can create a wide array of thiophene-based molecules with potential biological activity, opening avenues for new therapeutic agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(isocyanatomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROEJYBUKKTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(isocyanatomethyl)thiophene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

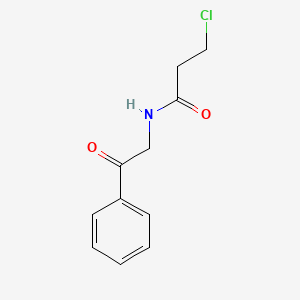
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)

![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)

![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)
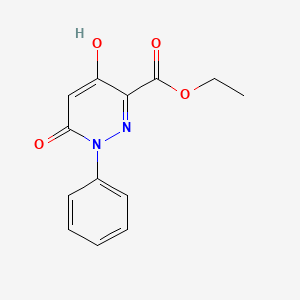
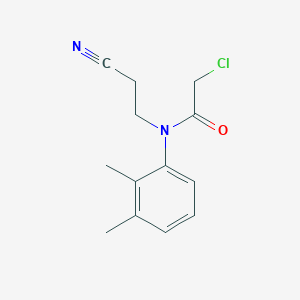
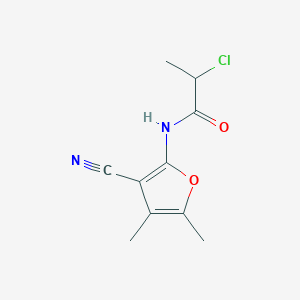
![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)
